2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol
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Overview
Description
2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C8H12BrNOS and a molecular weight of 250.16 g/mol . This compound features a bromothiophene moiety attached to an amino alcohol structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and alcohol. One common method includes the use of 3-bromothiophene-2-carbaldehyde, which undergoes reductive amination with an amine and subsequent reduction to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form thiophene derivatives without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .
Scientific Research Applications
2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can facilitate interactions with aromatic amino acids in proteins, while the amino alcohol structure can form hydrogen bonds with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-(((3-Bromothiophen-2-yl)methyl)amino)-2-methylpropan-2-ol: Similar structure but with a methyl group on the propanol chain.
2-(4-Bromothiophen-3-yl)ethan-1-ol: Similar thiophene structure but with an ethan-1-ol chain.
Uniqueness
2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol is unique due to its specific combination of a bromothiophene moiety and an amino alcohol structure.
Properties
Molecular Formula |
C8H12BrNOS |
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Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-6(5-11)10-4-8-7(9)2-3-12-8/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
WUIAXGJUAXPVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=C(C=CS1)Br |
Origin of Product |
United States |
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